NSD2 Enzymatic Inhibition vs. LEM-14
Mmset-IN-1 inhibits NSD2 with an IC50 of 3.3 μM and a Kd of 1.6 μM . In contrast, the clinical-grade inhibitor IACS-17817 exhibits an IC50 of 19 nM (173-fold more potent), while NSD2 inhibitor 42 achieves an IC50 of 17 nM (194-fold more potent) . Conversely, the early tool compound LEM-14 is far less potent (IC50 = 132 μM), and the PWWP1 domain inhibitor NSD2-IN-1 shows a more favorable IC50 of 0.11 μM [1][2]. Mmset-IN-1 occupies an intermediate potency niche among available NSD2 tool compounds.
| Evidence Dimension | NSD2 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.3 μM; Kd = 1.6 μM |
| Comparator Or Baseline | IACS-17817: IC50 = 19 nM; NSD2 inhibitor 42: IC50 = 17 nM; LEM-14: IC50 = 132 μM; NSD2-IN-1: IC50 = 0.11 μM |
| Quantified Difference | Mmset-IN-1 is 173- to 194-fold less potent than advanced inhibitors but 40-fold more potent than LEM-14 and 30-fold less potent than NSD2-IN-1. |
| Conditions | Biochemical assays using recombinant NSD2 SET domain (MMSET) with SAM cofactor; exact assay formats may vary across studies. |
Why This Matters
Researchers requiring a moderately potent, well-characterized tool compound with published crystal structures may select Mmset-IN-1 over ultra-potent clinical candidates (which may obscure subtle biological effects) or weaker early inhibitors (which lack robust target engagement).
- [1] Identification of LEM-14 inhibitor of the oncoprotein NSD2. Biochem Biophys Res Commun. 2019 Jan 15;508(3):980-985. View Source
- [2] Li N, et al. Structure-Based Discovery of a Series of NSD2-PWWP1 Inhibitors. J Med Chem. 2022 Jun 15;65(13):9459-9477. View Source
